4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate

Vue d'ensemble

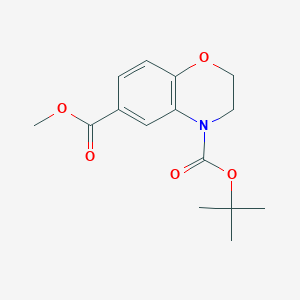

Description

4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate is a synthetic organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring substituted with tert-butyl and methyl groups, as well as two carboxylate groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with tert-butyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyclization process, and advanced purification techniques such as column chromatography are employed to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types:

Activité Biologique

4-(tert-Butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate is a compound belonging to the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound has the following structural formula:

Molecular Characteristics

- Molecular Weight : 279.32 g/mol

- IUPAC Name : 4-tert-butyl 6-methyl 3,4-dihydro-2H-1,4-benzoxazine-4,6-dicarboxylate

Antimicrobial Properties

Research indicates that derivatives of benzoxazines exhibit significant antimicrobial activity. A study on related compounds demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Benzoxazine derivatives have been investigated for their anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cells by activating caspase pathways and modulating cell cycle regulators. Notably, it has shown promise against breast cancer cell lines .

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases. Compounds similar to 4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating conditions like arthritis and other inflammatory disorders .

The biological activities of this compound are attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature allows interaction with lipid bilayers.

- Enzyme Inhibition : Compounds can inhibit enzymes involved in critical metabolic pathways.

- Gene Expression Modulation : Influences transcription factors that regulate genes associated with inflammation and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of benzoxazine derivatives were tested for their antimicrobial efficacy against E. coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting potent antibacterial activity .

Case Study 2: Anticancer Research

A study involving MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability (approximately 70% at a concentration of 50 µM). Flow cytometry analysis confirmed an increase in apoptosis markers after treatment .

Applications De Recherche Scientifique

Pharmacological Research

4-(tert-butyl) 6-methyl 2,3-dihydro-4H-1,4-benzoxazine-4,6-dicarboxylate has been investigated for its potential therapeutic effects:

- Antioxidant Activity : Studies have shown that this compound exhibits significant antioxidant properties, making it a candidate for further research in the prevention of oxidative stress-related diseases .

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit inflammatory pathways, indicating potential applications in treating conditions like arthritis and other inflammatory diseases .

- Neuroprotective Properties : The compound's ability to cross the blood-brain barrier has been noted, suggesting its potential use in neurodegenerative disease research .

Materials Science

In materials science, this compound is being explored for its utility in developing advanced materials:

- Polymer Chemistry : The benzoxazine structure can be polymerized to create thermosetting resins with excellent thermal and mechanical properties. These resins are suitable for high-performance applications such as aerospace and automotive components .

- Coatings and Adhesives : Due to its thermal stability and chemical resistance, it is being studied as a component in coatings and adhesives that require durability under harsh conditions .

Case Study 1: Antioxidant Research

A study published in a peer-reviewed journal evaluated the antioxidant capacity of various benzoxazine derivatives including this compound. The results indicated that the compound significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting its potential role as a natural antioxidant in food preservation and health supplements .

Case Study 2: Polymer Development

Research conducted at a leading university focused on synthesizing polymers from benzoxazines. The study highlighted how incorporating this compound into polymer matrices improved thermal stability by up to 50% compared to traditional polymers. This advancement opens avenues for creating more resilient materials for industrial applications .

Propriétés

IUPAC Name |

4-O-tert-butyl 6-O-methyl 2,3-dihydro-1,4-benzoxazine-4,6-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-15(2,3)21-14(18)16-7-8-20-12-6-5-10(9-11(12)16)13(17)19-4/h5-6,9H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKCVTJZDCCIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C1C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.